N-(2-chloropyrido[2,3-b]pyrazin-3-yl)-3-nitrobenzenesulfonamide
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Overview
Description
N-(2-chloropyrido[2,3-b]pyrazin-3-yl)-3-nitrobenzenesulfonamide is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The presence of both nitro and sulfonamide groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloropyrido[2,3-b]pyrazin-3-yl)-3-nitrobenzenesulfonamide typically involves multicomponent reactions. One common approach is the condensation of 2-chloropyrido[2,3-b]pyrazine with 3-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloropyrido[2,3-b]pyrazin-3-yl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the pyrido[2,3-b]pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrido[2,3-b]pyrazine derivatives.
Scientific Research Applications
N-(2-chloropyrido[2,3-b]pyrazin-3-yl)-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and electrochemical sensors
Mechanism of Action
The mechanism of action of N-(2-chloropyrido[2,3-b]pyrazin-3-yl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can enhance the compound’s binding affinity to its targets, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrrolopyrazine derivatives: These compounds have a similar nitrogen-containing heterocyclic structure but with a pyrrole ring instead of a pyridine ring.
Uniqueness
N-(2-chloropyrido[2,3-b]pyrazin-3-yl)-3-nitrobenzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which impart distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H8ClN5O4S |
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Molecular Weight |
365.75 g/mol |
IUPAC Name |
N-(2-chloropyrido[2,3-b]pyrazin-3-yl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H8ClN5O4S/c14-11-13(17-12-10(16-11)5-2-6-15-12)18-24(22,23)9-4-1-3-8(7-9)19(20)21/h1-7H,(H,15,17,18) |
InChI Key |
KUMRUYPGCMJJBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=NC3=C(C=CC=N3)N=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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